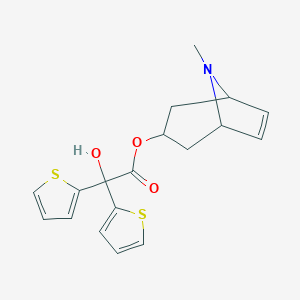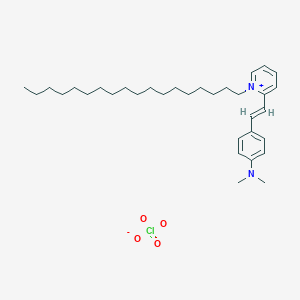
TiotropiuM BroMide IMpurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TiotropiuM BroMide IMpurity D: is a complex organic compound with the molecular formula C18H19NO3S2 and a molecular weight of 361.48 . This compound is notable for its unique structure, which includes a bicyclic octane ring fused with a thiophene ring, and is used in various fields of scientific research, particularly in neurology and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TiotropiuM BroMide IMpurity D involves multiple steps, typically starting with the preparation of the thiopheneacetic acid derivative. The key steps include:
Formation of the thiophene ring: This is usually achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the hydroxy group: This step involves the hydroxylation of the alpha position of the thiophene ring.
Formation of the ester linkage: This is achieved by reacting the hydroxy-thiopheneacetic acid with the 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl alcohol under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
TiotropiuM BroMide IMpurity D can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
TiotropiuM BroMide IMpurity D has several applications in scientific research:
Neurology: It is used to study neurotransmission, memory, learning, and cognition.
Pharmacology: The compound is used to investigate the function of acetylcholine receptors and other neurotransmitter systems.
Pain and Inflammation: It is used in research related to pain and inflammation mechanisms.
Mecanismo De Acción
The mechanism of action of TiotropiuM BroMide IMpurity D involves its interaction with specific molecular targets, such as acetylcholine receptors. The compound modulates neurotransmitter release and receptor activity, influencing various neural pathways involved in cognition, memory, and pain perception .
Comparación Con Compuestos Similares
Similar Compounds
Thiopheneacetic Acid Derivatives: Compounds with similar thiopheneacetic acid structures but different substituents.
Bicyclic Octane Derivatives: Compounds with similar bicyclic octane structures but different functional groups.
Uniqueness
The uniqueness of TiotropiuM BroMide IMpurity D lies in its combined structural features of the thiophene ring and the bicyclic octane ring, which confer specific biological activities and make it a valuable tool in neurological and pharmacological research .
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOUIFCFAXEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)



